Prostaglandin I3 (sodium)
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Overview
Description
Prostaglandin I3 (sodium) is a bioactive lipid compound belonging to the prostaglandin family. It is synthesized from eicosapentaenoic acid (EPA) by the action of cyclooxygenase (COX) and prostaglandin I synthase. Prostaglandin I3 (sodium) exhibits platelet and vascular activity similar to prostaglandin I2, making it a potent vasodilator and inhibitor of platelet aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including prostaglandin I3 (sodium), often involves complex chemoenzymatic processes. A unified strategy for the synthesis of various prostaglandins includes the use of biocatalytic retrosynthesis. Key steps involve Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction .
Industrial Production Methods: Industrial production of prostaglandin I3 (sodium) typically involves the extraction of EPA from natural sources, followed by enzymatic conversion using COX and prostaglandin I synthase. The compound is then purified and formulated for research use .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin I3 (sodium) undergoes various chemical reactions, including:
Oxidation: Conversion of EPA to prostaglandin I3 via COX and prostaglandin I synthase.
Reduction: Diastereoselective reduction of enones during synthesis.
Substitution: Functional group modifications on the hydrocarbon chains.
Common Reagents and Conditions:
Oxidation: Baeyer–Villiger monooxygenase for stereoselective oxidation.
Reduction: Ketoreductase for diastereoselective reduction.
Substitution: Various reagents for functional group modifications.
Major Products Formed:
Δ17-6-keto PGF1α: A hydrolyzed product of prostaglandin I3.
Scientific Research Applications
Prostaglandin I3 (sodium) has a wide range of scientific research applications:
Mechanism of Action
Prostaglandin I3 (sodium) exerts its effects through interaction with specific G-protein-coupled receptors (GPCRs). It acts as a potent vasodilator and inhibitor of platelet aggregation by binding to prostacyclin receptors, leading to the activation of cyclic adenosine monophosphate (cAMP) pathways. This results in the relaxation of vascular smooth muscles and inhibition of platelet aggregation .
Comparison with Similar Compounds
Prostaglandin I2 (sodium): Shares similar platelet and vascular activity.
Prostaglandin E2: Involved in inflammatory responses and pain perception.
Prostaglandin F2α: Influences smooth muscle contraction.
Uniqueness: Prostaglandin I3 (sodium) is unique due to its synthesis from EPA and its specific interaction with prostacyclin receptors, which distinguishes it from other prostaglandins that may have different biological targets and effects .
Properties
Molecular Formula |
C20H29NaO5 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
sodium;5-[5-hydroxy-4-(3-hydroxyocta-1,5-dienyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate |
InChI |
InChI=1S/C20H30O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h3-4,8,10-11,14,16-19,21-22H,2,5-7,9,12-13H2,1H3,(H,23,24);/q;+1/p-1 |
InChI Key |
JYCZBBNTGSRZMY-UHFFFAOYSA-M |
Canonical SMILES |
CCC=CCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+] |
Origin of Product |
United States |
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